REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.B(O)(O)[C:11]1[C:16]([C:17]([F:20])([F:19])[F:18])=[CH:15][CH:14]=[CH:13][CH:12]=1.[F-].[K+]>C1COCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1>[F:18][C:17]([F:20])([F:19])[C:16]1[CH:11]=[CH:12][CH:13]=[CH:14][C:15]=1[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
B(C1=CC=CC=C1C(F)(F)F)(O)O
|
Name
|
|
Quantity
|
780 mg
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
21.6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12.1 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
37.9 mg
|
Type
|
catalyst
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is partitioned between dichloromethane and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is back-extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the combined organic layers are dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
eluted
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=CC=C1)C1=CC=C(C=C1)C=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.0548 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |